molecular formula C12H20ClN B3086342 (Butan-2-yl)(2-phenylethyl)amine hydrochloride CAS No. 1158745-95-9

(Butan-2-yl)(2-phenylethyl)amine hydrochloride

Cat. No.: B3086342
CAS No.: 1158745-95-9
M. Wt: 213.75 g/mol
InChI Key: MXSMXKABBVLAET-UHFFFAOYSA-N
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Description

. It is known for its unique structure, which combines a butan-2-yl group with a 2-phenylethylamine moiety, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(2-phenylethyl)amine hydrochloride typically involves the reaction of butan-2-amine with 2-phenylethylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-30°C) are maintained to ensure optimal reaction rates.

    Solvent: Common solvents used include ethanol or methanol to facilitate the reaction.

    Catalysts: Acidic catalysts like hydrochloric acid are used to promote the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants and control the reaction conditions.

    Purification: The product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(2-phenylethyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(Butan-2-yl)(2-phenylethyl)amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of novel materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(2-phenylethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to:

    Bind to Receptors: The compound can bind to various receptors, including adrenergic and dopaminergic receptors.

    Modulate Neurotransmitter Release: It can influence the release of neurotransmitters such as dopamine and norepinephrine, affecting neuronal signaling.

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering their levels in the brain.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine hydrochloride: A biogenic amine with similar structural features and biological activity.

    Phenethylamine hydrochloride: Another related compound with applications in medicinal chemistry.

    3-Phenyl-1-propylamine: A structurally similar compound used in organic synthesis.

Uniqueness

(Butan-2-yl)(2-phenylethyl)amine hydrochloride is unique due to its combination of a butan-2-yl group with a 2-phenylethylamine moiety, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-phenylethyl)butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-3-11(2)13-10-9-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSMXKABBVLAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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